molecular formula C7H4ClF2NO B13914563 5-Chloro-6-(difluoromethyl)picolinaldehyde

5-Chloro-6-(difluoromethyl)picolinaldehyde

Cat. No.: B13914563
M. Wt: 191.56 g/mol
InChI Key: FWYFQGDTZXSGCH-UHFFFAOYSA-N
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Description

5-Chloro-6-(difluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H4ClF2NO and a molecular weight of 191.56 g/mol . This compound is characterized by the presence of a chloro group, a difluoromethyl group, and an aldehyde group attached to a picoline ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(difluoromethyl)picolinaldehyde typically involves the chlorination and difluoromethylation of picoline derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and difluoromethylating agents like difluoromethyl bromide . The reaction is usually carried out under controlled temperatures and inert atmosphere to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(difluoromethyl)picolinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-6-(difluoromethyl)picolinaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehyde groups.

    Medicine: As a potential precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(difluoromethyl)picolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. The chloro and difluoromethyl groups can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-(difluoromethyl)picolinaldehyde is unique due to the specific positioning of the chloro and difluoromethyl groups on the picoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H4ClF2NO

Molecular Weight

191.56 g/mol

IUPAC Name

5-chloro-6-(difluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H4ClF2NO/c8-5-2-1-4(3-12)11-6(5)7(9)10/h1-3,7H

InChI Key

FWYFQGDTZXSGCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C=O)C(F)F)Cl

Origin of Product

United States

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